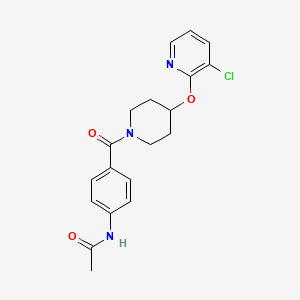

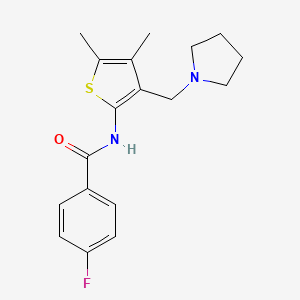

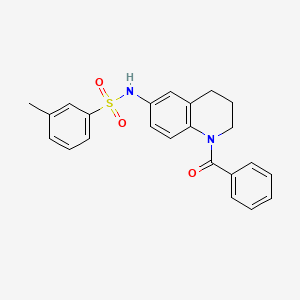

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

A series of flexible ureas, including those with structures related to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length and conformational flexibility, showed that a linear ethoxyethyl chain could replace a previously used spacer while maintaining high inhibitory activities when correctly substituted. This highlights the compound's potential in developing treatments targeting acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, demonstrated effective corrosion inhibition on mild steel in acidic environments. These studies indicate the potential application of such compounds in protecting industrial materials from corrosive damage, highlighting their adsorption and formation of protective layers on metal surfaces (Mistry et al., 2011).

Cancer Research

Research into phenoxypyrimidine urea derivatives, closely related to the compound , has identified their potential as therapeutic agents in treating non-small cell lung cancer. These compounds induce apoptosis through both caspase-dependent and independent pathways and demonstrate the ability to suppress tumor growth in xenograft mouse models. This positions such molecules as promising candidates for lung cancer treatment, with specific mechanisms including the induction of apoptosis and cytoprotective autophagy (Gil et al., 2021).

Antiproliferative Effects and Kinase Inhibition

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives have been identified as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase, showcasing their utility in antiangiogenesis and potential cancer therapies. These compounds inhibit tumor cell growth and are particularly effective in models of vascularized tumors, demonstrating significant in vivo antitumor effects at non-toxic doses (Thompson et al., 2000).

Structural Studies

Structural studies on compounds such as dimethomorph, which shares similar structural motifs with 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, provide insights into molecular packing and hydrogen bonding. These studies offer a foundation for understanding the physical and chemical properties of these compounds, essential for their application in various scientific and industrial processes (Kang et al., 2015).

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEYXNSABJRTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

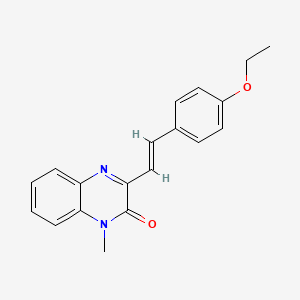

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)

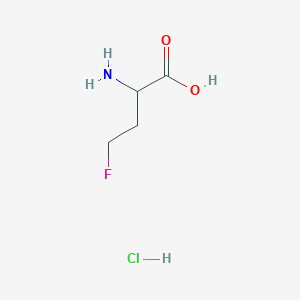

![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)

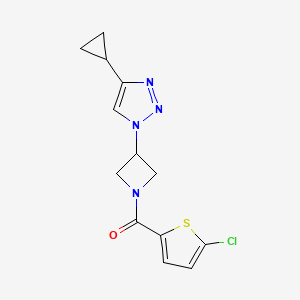

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)